An In-depth Technical Guide to 4'-Bromospiro[cyclopropane-1,3'-indoline]
An In-depth Technical Guide to 4'-Bromospiro[cyclopropane-1,3'-indoline]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold
The spiro[cyclopropane-1,3'-indoline] framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] The incorporation of a cyclopropane ring, a motif found in numerous natural products, often enhances metabolic stability and can improve the pharmacokinetic profile of drug candidates.[2] The indoline portion of the molecule is a well-established pharmacophore present in many approved drugs and clinical candidates, known for its ability to participate in various biological interactions.[1] This guide focuses on a specific, functionalized derivative, 4'-Bromospiro[cyclopropane-1,3'-indoline], providing a comprehensive overview of its properties, a plausible synthetic approach, and its potential in the landscape of modern drug discovery. The bromine atom at the 4'-position serves as a versatile handle for further chemical modifications, making this compound a valuable building block for creating diverse chemical libraries.
Physicochemical Properties of 4'-Bromospiro[cyclopropane-1,3'-indoline]
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 4'-Bromospiro[cyclopropane-1,3'-indoline].
| Property | Value | Source(s) |
| CAS Number | 1823921-08-9 | |
| Molecular Formula | C₁₀H₁₀BrN | |
| Molecular Weight | 224.1 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | YSJAOQKFRFLJOO-UHFFFAOYSA-N |
Proposed Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]
A potential synthetic pathway could involve the alkylation of 4-bromooxindole with 1,2-dibromoethane in the presence of a strong base. This approach is analogous to the synthesis of the parent spiro[cyclopropane-1,3'-indolin]-2'-one from indolin-2-one.[4] Subsequent reduction of the resulting spiro-oxindole would yield the target compound.
Disclaimer: The following protocol is a proposed methodology based on the synthesis of structurally related compounds and has not been experimentally validated for this specific molecule.
Experimental Protocol: Proposed Two-Step Synthesis
Step 1: Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
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To a solution of 4-bromooxindole in an appropriate aprotic solvent (e.g., anhydrous THF or DMSO), add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
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Stir the mixture for a predetermined time to allow for the deprotonation of the oxindole.
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Slowly add a solution of 1,2-dibromoethane to the reaction mixture.
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The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.
Step 2: Reduction to 4'-Bromospiro[cyclopropane-1,3'-indoline]
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Dissolve the purified 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one in a suitable solvent (e.g., anhydrous THF or diethyl ether).
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Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the solution at a controlled temperature (typically 0 °C to room temperature).
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Stir the reaction mixture until the reduction is complete, as monitored by TLC.
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Carefully quench the reaction, for example, by the sequential addition of water and an aqueous solution of sodium hydroxide.
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Filter the resulting mixture to remove inorganic salts.
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Extract the filtrate with an organic solvent.
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Dry the combined organic extracts, filter, and concentrate to yield the crude product.
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Purify the final compound by column chromatography to obtain pure 4'-Bromospiro[cyclopropane-1,3'-indoline].
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline].
Applications in Drug Discovery and Medicinal Chemistry
The spiro[cyclopropane-1,3'-indoline] scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[5]
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Anticancer Agents: A substantial body of research has focused on the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[3][6] These compounds have demonstrated promising activity against a range of human cancer cell lines, including prostate, cervical, and lung cancer.[3][6] The mechanism of action for some of these derivatives involves the induction of apoptosis through cell cycle arrest.[6]
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Enzyme Inhibition: The rigid conformation of spiro compounds can be advantageous for designing selective enzyme inhibitors.[5] The spiro[cyclopropane-1,3'-indoline] core can serve as a template for developing inhibitors of various enzymes implicated in disease.
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Central Nervous System (CNS) Applications: The lipophilic nature of the cyclopropane ring and the established role of indoline derivatives in CNS-targeted drugs suggest that 4'-Bromospiro[cyclopropane-1,3'-indoline] could be a valuable starting point for the development of novel therapeutics for neurological disorders.
The bromine atom on the 4'-position of the indoline ring provides a crucial point for chemical diversification. Through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, a wide array of substituents can be introduced, allowing for the fine-tuning of the compound's biological activity and pharmacokinetic properties.
The Role of the Spiro-Indoline Scaffold in Medicinal Chemistry
Caption: Diversification of the core scaffold for drug discovery.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 4'-Bromospiro[cyclopropane-1,3'-indoline].
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Signal Word: Warning.
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Pictogram: GHS07 (Exclamation mark).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage
Store 4'-Bromospiro[cyclopropane-1,3'-indoline] in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place and under an inert atmosphere. Recommended storage temperature is between 2-8°C.
Conclusion
4'-Bromospiro[cyclopropane-1,3'-indoline] is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique three-dimensional structure, combined with the proven pharmacological relevance of the spiro-indoline scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The presence of the bromo-substituent further enhances its utility, offering a gateway to a vast chemical space through various cross-coupling reactions. This guide provides a foundational understanding of this compound, intended to facilitate its application in pioneering research endeavors.
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